molecular formula C14H11IOS B1323971 4-Iodo-2'-thiomethylbenzophenone CAS No. 890098-55-2

4-Iodo-2'-thiomethylbenzophenone

Cat. No. B1323971
CAS RN: 890098-55-2
M. Wt: 354.21 g/mol
InChI Key: SUPNWODLEAVXDB-UHFFFAOYSA-N
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Description

4-Iodo-2'-thiomethylbenzophenone (4-ITMBP) is an organic compound belonging to the class of benzophenones and thiomethylbenzophenones. It is a colorless solid with a molecular weight of 315.15 g/mol and a melting point of 86-88°C. 4-ITMBP is a synthetic compound that is used in various scientific research applications. It is primarily used as a reagent for the synthesis of other organic compounds, as well as for the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Selenophene Derivatives : 4-Iodo-2'-thiomethylbenzophenone has been utilized in the synthesis of 2,3-dihydroselenophenes from homopropargyl selenides. This process involves electrophilic cyclization using electrophiles such as iodine, ICl, and PhSeBr, providing a pathway to synthesize 3-iodoselenophenes and 4-iodo-5-phenyl-2,3-dihydroselenophene (Schumacher et al., 2010).

  • Preparation of Phosphane-Based Building Blocks : This compound has been used in the preparation of phosphane-based building blocks for labeling reactions in biological molecules. It is transformed into the 4-iodobenzoate moiety, which is integrated into pharmacologically significant molecules and peptides (Mamat & Köckerling, 2014).

  • Formation of Coordination Polymers : Copper(I)-thiophenolates, which can potentially be derived from 4-Iodo-2'-thiomethylbenzophenone, have been used to create lamellar microcrystals in coordination polymers. These polymers exhibit reversible luminescent thermochromic behavior, changing their color upon cooling (Troyano et al., 2018).

Analytical Applications

  • Fluorescence Signaling of Thiophenols : A fluorescence signaling probe using 4-Iodo-2'-thiomethylbenzophenone for thiophenol detection has been designed. This probe selectively and sensitively detects thiophenols, crucial for monitoring environmental samples (Choi et al., 2017).

Environmental and Health Relevance

  • Formation of Iodinated Disinfection Byproducts : Research has indicated that during cooking with chloraminated or chlorinated tap water, iodinated disinfection byproducts (I-DBPs) can form, some of which could potentially include derivatives of 4-Iodo-2'-thiomethylbenzophenone. These I-DBPs have shown significant developmental toxicity (Pan et al., 2016).

properties

IUPAC Name

(4-iodophenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPNWODLEAVXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641536
Record name (4-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2'-thiomethylbenzophenone

CAS RN

890098-55-2
Record name (4-Iodophenyl)[2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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